molecular formula C10H12N4O B2463377 N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1380717-12-3

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2463377
CAS No.: 1380717-12-3
M. Wt: 204.233
InChI Key: HNOCUXKTWZAYNV-UHFFFAOYSA-N
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Description

N,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide (Molecular Formula: C10H12N4O) is a high-purity chemical compound designed for research and development applications, particularly in the field of medicinal chemistry . This molecule features the pyrazolo[1,5-a]pyrimidine core, a privileged and rigid scaffold in drug discovery known for its significant synthetic versatility and broad biological activity . Researchers value this scaffold for its ability to be extensively functionalized, allowing for the exploration of diverse structure-activity relationships and the optimization of pharmacological properties . Compounds based on the pyrazolo[1,5-a]pyrimidine structure have attracted considerable attention for their potent activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy . These inhibitors are designed to disrupt aberrant signaling pathways essential for cancer cell proliferation and survival by targeting enzymes such as CK2, EGFR, and B-Raf . Beyond oncology, derivatives of this heterocyclic system have demonstrated a wide range of other bioactivities, including effects on the central nervous system, as well as antiviral and anti-inflammatory properties, making them versatile templates for various drug discovery programs . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, or for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6-4-7(2)14-9(13-6)8(5-12-14)10(15)11-3/h4-5H,1-3H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOCUXKTWZAYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380717-12-3
Record name N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amide formation . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process .

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group (-CONH₂) enables nucleophilic substitution. For example, halogenation at position 3 has been achieved via oxidative methods using NaX (X = Cl, Br, I) and K₂S₂O₈ in water, yielding 3-halo derivatives with high regioselectivity .

Example Reaction:

ReagentsProductYieldConditions
NaI, K₂S₂O₈, H₂O3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine89%80°C, 12 h

This method is scalable and avoids toxic solvents .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazolo-pyrimidine ring facilitates EAS. Fluorinated substituents are introduced at position 5 using β-diketones as 1,3-biselectrophiles . For instance:

  • Reacting with hexafluoroacetylacetone produces 5-CF₃ derivatives .

Deuterium Exchange Reactions

Methyl groups at positions 5 and 7 undergo regioselective H/D exchange in CD₃OD with CD₃ONa. Kinetic studies show rapid exchange at 7-CH₃ and slower exchange at 5-COCH₃ .

Kinetic Data (25°C) :

PositionHalf-Life (min)Rate Constant (k, s⁻¹)
7-CH₃2.54.6 × 10⁻³
6-COCH₃15.87.3 × 10⁻⁴

This selectivity is attributed to steric and electronic effects .

Oxidative Halogenation

The NaX-K₂S₂O₈ system enables direct halogenation at position 3. For example:

  • 3-Chloro derivatives are synthesized in 85–92% yields using NaCl .

  • 3-Bromo derivatives require NaBr and exhibit moderate yields (70–78%) .

Representative Compounds :

CompoundMIC (μM) vs B. subtilisCytotoxicity (IC₅₀, μg/mL)
3-Chloro-7-(4-chlorophenyl)-2-methyl312>100
3-Iodo-2-methyl-7-phenyl289>100

Transesterification

The ethoxycarbonyl group at position 5 undergoes transesterification with CD₃ONa, replacing ethoxy with methoxy. This is confirmed by NMR, where C₂H₅OD signals appear post-reaction .

Coordination Chemistry

The pyrazolo-pyrimidine scaffold acts as a ligand for transition metals. For example:

  • Complexation with Cu(I) forms stable adducts used in catalytic cycloadditions .

Key Mechanistic Insights

  • Regioselectivity : Position 3 is favored for halogenation due to electron density distribution .

  • Steric Effects : Bulkier substituents at position 2 slow H/D exchange at adjacent methyl groups .

  • Solvent Influence : Polar aprotic solvents enhance electrophilic substitution rates by stabilizing intermediates .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the promising antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has been evaluated for its ability to inhibit various cancer cell lines.

Case Studies and Findings

  • Trk Inhibition : Research indicates that compounds featuring the pyrazolo[1,5-a]pyrimidine scaffold can inhibit TrkA kinase activity. For instance, derivatives with specific substitutions at the third position have shown IC50 values in the nanomolar range against NTRK1, indicating strong potential for cancer treatment .
  • Mechanism of Action : The structural modifications of the compound enhance its binding affinity and efficacy against cancer cells. The introduction of heterocycles and halogen substitutions has been shown to improve biological activity significantly .

Enzymatic Inhibition

This compound also exhibits notable enzymatic inhibitory activities.

α-Glucosidase Inhibition

  • Research Findings : A study demonstrated that pyrazolo[1,5-a]pyrimidines can act as effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The synthesized derivatives showed IC50 values ranging from 15.2 µM to 201.3 µM, with some compounds outperforming standard inhibitors like acarbose .
  • Kinetic Studies : Kinetic analysis revealed that these compounds exhibit competitive inhibition mechanisms against α-glucosidase .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for applications in material science.

Photophysical Properties

  • Fluorescent Materials : Pyrazolo[1,5-a]pyrimidines have shown exceptional photophysical properties that make them suitable as fluorophores in various applications . This characteristic opens avenues for their use in sensors and imaging technologies.
  • Crystalline Structures : The ability of these compounds to form stable crystalline structures enhances their utility in solid-state applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Antitumor ActivityPotent TrkA inhibition with nanomolar IC50 values
Enzymatic InhibitionEffective α-glucosidase inhibitors
Material ScienceExceptional photophysical properties

Mechanism of Action

The mechanism of action of N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in microbial resistance, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Key Findings

Antitumor Activity: Compound 7a (2-((2,4-dimethoxyphenyl)amino)-5,7-diphenyl derivative) demonstrated the highest antitumor activity in the NCI-60 panel (48.5% growth inhibition), attributed to bulky aryl groups enhancing target binding . In contrast, 4b (2-(4-methoxyphenyl)amino-5,7-dimethyl) showed moderate cytotoxicity, suggesting methyl groups may reduce potency compared to phenyl substituents .

Enzyme Modulation :

  • ML198 and LTI-291 act as pharmacological chaperones for glucocerebrosidase (GCase), stabilizing mutant enzymes in Gaucher disease without direct inhibition . Their substituents (e.g., ethynylphenyl, pentyloxycyclohexyl) likely improve brain penetration and selectivity.
  • 2f co-crystallizes with PDE2A, with its trifluoromethoxy group enhancing hydrophobic interactions in the enzyme's active site .

Synthetic Accessibility: The trimethyl derivative’s synthesis likely follows routes similar to ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (prepared via cyclocondensation of acetylacetone and 5-aminopyrazole intermediates) . High-yield analogues (e.g., 4b, 78% yield) are synthesized via reflux in acetic acid, demonstrating scalability .

Physicochemical and Spectral Properties

  • Melting Points : Methyl-substituted derivatives (e.g., 4b , 260–262°C) exhibit higher melting points than phenyl-substituted analogues (e.g., 7a , 254–256°C), reflecting crystallinity differences .
  • Spectral Data :
    • IR spectra for carboxamide derivatives show characteristic C=O stretches at ~1664 cm⁻¹ .
    • ¹H NMR of 2b (N-[(6-chloropyridin-3-yl)methyl]) confirms aromatic protons at δ 8.53 ppm and methyl groups at δ 2.20–2.23 ppm .

Biological Activity

N,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit potent antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. Specifically, this compound was evaluated for its in vitro antibacterial activity and compared favorably against standard antibiotics like penicillin .

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12 µg/mL
BB. subtilis10 µg/mL
CKlebsiella pneumoniae15 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation in various cell lines. For example, a study reported an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells . The structural modifications at the 3-position of the pyrazolo ring significantly enhance the anticancer activity.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
DMCF-715.3
EMDA-MB45329.1
FMDA-MB23122.0

Enzyme Inhibition

The compound has also shown promising results as an enzyme inhibitor. It was tested for its inhibitory activity against α-glucosidase and demonstrated competitive inhibition with an IC50 value significantly lower than that of acarbose, a standard reference drug . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the pyrazolo ring enhances its inhibitory potential.

Table 3: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)
Gα-glucosidase15.2
Hβ-lactamase20.4

Case Studies

Several case studies further illustrate the biological activity of this compound:

  • Antibacterial Study : In a controlled laboratory setting, the compound was applied to cultures of E. coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Evaluation : A series of in vitro assays were conducted on breast cancer cell lines where this compound exhibited cytotoxic effects comparable to established chemotherapeutics.
  • Enzyme Inhibition : The compound was subjected to kinetic studies revealing a competitive inhibition mechanism against α-glucosidase with promising implications for diabetes management.

Q & A

Q. Advanced Research Focus :

  • Metabolic stability : Introducing deuterium at labile methyl groups (e.g., 5-CD₃) reduces oxidative metabolism in liver microsomes .
  • Blood-brain barrier (BBB) penetration : Substituents with low polar surface area (e.g., 2-chloro-5-nitrophenyl) enhance CNS uptake, as seen in c-Src inhibitors .
  • Solubility : PEGylation or prodrug strategies (e.g., esterification of the carboxamide) improve aqueous solubility .

How do structural modifications influence the immunomodulatory activity of these compounds?

Advanced Research Focus :
Derivatives with hydroxyl or hydroxymethyl groups (e.g., 7-(2-hydroxyphenyl)-2-(phenylamino)carboxamide) enhance immunostimulatory activity (e.g., nitro blue tetrazolium reduction in neutrophils). Steric hindrance from bulky substituents (e.g., tert-butyl) reduces efficacy by limiting receptor interaction .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus :

  • Purification : Chromatography-free methods (e.g., crystallization-driven diastereomeric resolution) are critical for gram-scale synthesis .
  • Byproduct formation : Optimizing Pd catalyst loading (e.g., <1 mol%) minimizes aryl-aryl coupling side products in cross-coupling reactions .

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